molecular formula C9H8ClNO4 B2819565 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 37653-89-7

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

Cat. No.: B2819565
CAS No.: 37653-89-7
M. Wt: 229.62
InChI Key: VSFSPZWIWBTWIT-UHFFFAOYSA-N
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Description

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a methoxycarbonylamino group attached to the benzene ring

Preparation Methods

The synthesis of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:

Industrial production methods often involve scaling up these reactions to produce the compound in large quantities. The process is optimized to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

    Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification and hydrolysis reactions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-4-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFSPZWIWBTWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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